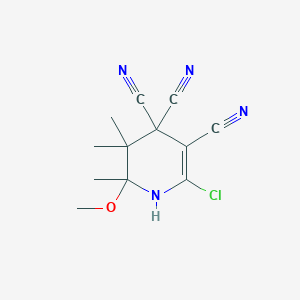![molecular formula C30H29N3O2 B11042926 (4Z)-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-{1-[(2-phenylethyl)amino]ethylidene}pyrrolidine-2,3-dione](/img/structure/B11042926.png)
(4Z)-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-{1-[(2-phenylethyl)amino]ethylidene}pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-{1-[(2-phenylethyl)amino]ethylidene}pyrrolidine-2,3-dione is a complex organic compound that features an indole moiety, a phenyl group, and a pyrrolidine-2,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-{1-[(2-phenylethyl)amino]ethylidene}pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include indole derivatives, phenylacetic acid, and pyrrolidine-2,3-dione. The reaction conditions may involve:
Condensation reactions: To form the indole and phenyl groups.
Cyclization reactions: To form the pyrrolidine ring.
Catalysts: Such as acids or bases to facilitate the reactions.
Solvents: Like dichloromethane or ethanol to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow synthesis: For more efficient and scalable production.
Purification techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-{1-[(2-phenylethyl)amino]ethylidene}pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Acidic or basic catalysts depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: May result in the formation of alcohols or amines.
Substitution: Can produce various substituted derivatives of the original compound.
Scientific Research Applications
(4Z)-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-{1-[(2-phenylethyl)amino]ethylidene}pyrrolidine-2,3-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active compound.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Material Science:
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (4Z)-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-{1-[(2-phenylethyl)amino]ethylidene}pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the phenyl and pyrrolidine groups contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4Z)-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-{1-[(2-phenylethyl)amino]ethylidene}pyrrolidine-2,3-dione is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C30H29N3O2 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(4Z)-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-[1-(2-phenylethylamino)ethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H29N3O2/c1-21(31-18-16-22-10-4-2-5-11-22)27-28(23-12-6-3-7-13-23)33(30(35)29(27)34)19-17-24-20-32-26-15-9-8-14-25(24)26/h2-15,20,28,31-32H,16-19H2,1H3/b27-21- |
InChI Key |
JGYMWUOTABSYRX-MEFGMAGPSA-N |
Isomeric SMILES |
C/C(=C/1\C(N(C(=O)C1=O)CCC2=CNC3=CC=CC=C32)C4=CC=CC=C4)/NCCC5=CC=CC=C5 |
Canonical SMILES |
CC(=C1C(N(C(=O)C1=O)CCC2=CNC3=CC=CC=C32)C4=CC=CC=C4)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Aminophenyl)sulfanyl]-4-chloro-5-(morpholin-4-ylsulfonyl)benzoic acid](/img/structure/B11042844.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(4-methylphenyl)sulfonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11042845.png)
![Tetramethyl 6'-(2-ethylbutanoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11042848.png)

![8-ethyl-4,4-dimethyl-6-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11042860.png)
![6-(2,4-Difluorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042866.png)
![3-[(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)methyl]benzoic acid](/img/structure/B11042867.png)
![4-[3-(Oxolan-2-yl)-5-sulfanyl-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B11042869.png)
![9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11042875.png)
![6-(2-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042893.png)
![N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11042894.png)
![6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11042918.png)
![6-chloro-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11042927.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042932.png)
